molecular formula C13H9ClO2 B128288 4-(2-Chlorophenoxy)benzaldehyde CAS No. 158771-11-0

4-(2-Chlorophenoxy)benzaldehyde

Cat. No. B128288
M. Wt: 232.66 g/mol
InChI Key: DXWBQHZLDLXBBO-UHFFFAOYSA-N
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Description

“4-(2-Chlorophenoxy)benzaldehyde” is a chemical compound with the molecular formula C13H9ClO2 . It contains 26 bonds in total, including 17 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 aromatic aldehyde, and 1 aromatic ether .


Molecular Structure Analysis

The molecular structure of “4-(2-Chlorophenoxy)benzaldehyde” includes a total of 26 bonds, 17 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 aromatic aldehyde, and 1 aromatic ether .


Physical And Chemical Properties Analysis

“4-(2-Chlorophenoxy)benzaldehyde” has a density of 1.3±0.1 g/cm3, a boiling point of 331.7±22.0 °C at 760 mmHg, and a flash point of 136.9±21.3 °C . It has a molar refractivity of 64.3±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 183.6±3.0 cm3 .

Scientific Research Applications

Oxidation and Synthesis Applications

  • Enhanced Oxidative Properties in Catalysts : A study highlights the use of benzaldehyde derivatives in enhancing the oxidative properties of catalysts. These catalysts show increased activity in oxidation reactions, which are crucial in various chemical industries (Sharma, Soni, & Dalai, 2012).

  • Synthesis of Epoxy-Amides : Benzaldehyde compounds, including variants like 4-chloro-benzaldehyde, are employed in the synthesis of epoxy-amides. These compounds are important in producing substances with potential pharmaceutical applications (Fernández, Durante-Lanes, & López-Herrera, 1990).

Analytical Chemistry

  • Fluorogenic Labeling in Pharmaceuticals : In analytical chemistry, 2-chloro-6,7-dimethoxy-3-quinolinecarboxaldehyde, a compound related to 4-(2-Chlorophenoxy)benzaldehyde, is used as a fluorogenic labeling reagent. It's crucial for the HPLC separation of chlorophenols in pharmaceuticals (Gatti, Roveri, Bonazzi, & Cavrini, 1997).

Biochemical Applications

  • Enzyme Catalyzed Reactions : Benzaldehyde derivatives are utilized in enzyme-catalyzed asymmetric C-C bond formation. These reactions are key in synthesizing specific organic compounds with high enantioselectivity (Kühl, Zehentgruber, Pohl, Müller, & Lütz, 2007).

Synthetic Chemistry

  • Synthesis of Pyrazoline Compounds : In synthetic chemistry, derivatives of benzaldehyde, such as 3-(4-chlorophenylazo)-4-(4-chlorobenzyloxy)benzaldehyde, are crucial for producing pyrazoline compounds. These are significant for their potential pharmacological activities (Samad, Chawishli, & Hussein, 2015).

Photocatalysis and Environmental Applications

  • Photocatalysis in Waste Treatment : The use of benzaldehyde derivatives in photocatalytic processes, such as the degradation of organic pollutants, is noteworthy. These processes are significant in environmental science, particularly in water treatment (Bokare & Choi, 2010).

Safety And Hazards

“4-(2-Chlorophenoxy)benzaldehyde” may cause respiratory irritation, serious eye irritation, skin irritation, and may be harmful if swallowed . It may also cause an allergic skin reaction . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and storing it locked up .

properties

IUPAC Name

4-(2-chlorophenoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2/c14-12-3-1-2-4-13(12)16-11-7-5-10(9-15)6-8-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWBQHZLDLXBBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC=C(C=C2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30440778
Record name 4-(2-chlorophenoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chlorophenoxy)benzaldehyde

CAS RN

158771-11-0
Record name 4-(2-chlorophenoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
JA Pfefferkorn, ML Greene, RA Nugent… - Bioorganic & medicinal …, 2005 - Elsevier
A novel series of nonnucleoside HCV NS5B polymerase inhibitors were prepared from (2Z)-2-(benzoylamino)-3-(5-phenyl-2-furyl)acrylic acid, a high throughput screening lead. SAR …
Number of citations: 95 www.sciencedirect.com
PS Kore, SK Singh, SK Mohite - jusst.org
The most of drugs containing Benzimidazole ring is a prominent structural motif found in numerous therapeutically active compounds. Benzimidazole and its synthetic analogues have …
Number of citations: 2 jusst.org
D Peng, A Yu, H Wang, Y Wu, J Chang - Tetrahedron, 2013 - Elsevier
A novel palladium-catalyzed protocol for the synthesis of diaryl ethers derivatives has been developed. In the presence of 2,2′-bipyridine-cyclopalladated ferrocenylimine complex (Cat…
Number of citations: 30 www.sciencedirect.com
PS Kore, SK Singh, SK Mohite - International Journal of Health Sciences - neliti.com
Design, synthesis, characterization and pharmacological screening of some novel 2 substituted and 1(h)-substituted Benzimidazole Page 1 How to Cite: Kore, PS, Singh, SK, & Mohite, …
Number of citations: 2 www.neliti.com

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